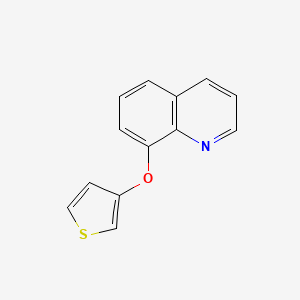

8-(Thiophen-3-yloxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(Thiophen-3-yloxy)quinoline is a compound that contains a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to a benzene ring . The compound also contains a thiophene moiety, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring system . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Chemical Reactions Analysis

Quinolines act by converting their targets into toxic enzymes that fragment the bacterial chromosome . They undergo various chemical reactions such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Wissenschaftliche Forschungsanwendungen

Dyes and Photosensitive Materials

Quinoline-containing compounds, such as “8-(Thiophen-3-yloxy)quinoline”, have an extended π-conjugated system and are often used as dyes . They are used in photonics and optoelectronics as the basis for photosensitive materials .

Electroactive Materials

These compounds often form the basis of electroactive materials with n-type conductivity . This is associated with the high electron-affinity characteristic of these heterocycles .

Pharmaceuticals

Substituted quinophthalones, which may include “8-(Thiophen-3-yloxy)quinoline”, serve as starting compounds for the creation of pharmaceuticals .

Ligands for Metal Cations

The ability of quinophthalones to act as ligands that form stable complexes with various metal cations, for example, with cobalt, nickel, and copper cations is well known .

Anticorrosion Agents

The anticorrosion effect of quinophthalones and their analogues, which may include “8-(Thiophen-3-yloxy)quinoline”, has been studied .

Liquid Crystal Displays

Some derivatives of quinophthalone have been used to create liquid crystal displays .

Industrial Chemistry and Material Science

Thiophene derivatives, which may include “8-(Thiophen-3-yloxy)quinoline”, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Wirkmechanismus

Target of Action

8-(Thiophen-3-yloxy)quinoline is a derivative of 8-Hydroxyquinoline (8-HQ), a compound known to exhibit a wide range of biological activities . The primary targets of 8-HQ derivatives are often associated with their antimicrobial, anticancer, and antifungal effects . .

Mode of Action

8-hq derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . The specific interactions of 8-(Thiophen-3-yloxy)quinoline with its targets would need further investigation.

Biochemical Pathways

8-hq derivatives are known to affect various biochemical pathways, contributing to their diverse biological activities

Result of Action

8-hq derivatives are known to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds

Safety and Hazards

Eigenschaften

IUPAC Name |

8-thiophen-3-yloxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c1-3-10-4-2-7-14-13(10)12(5-1)15-11-6-8-16-9-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGVFAQKZWYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CSC=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Thiophen-3-yloxy)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2452563.png)

![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2452568.png)

![[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2452576.png)

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2452578.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)

![3-[(Oxan-4-yl)methyl]morpholine](/img/structure/B2452581.png)

![1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2452582.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)